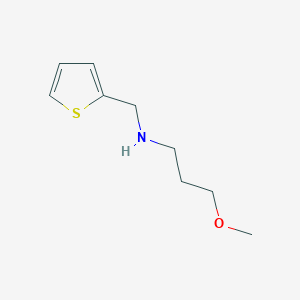

N-(3-methoxypropyl)-N-(thien-2-ylmethyl)amine

Description

Properties

IUPAC Name |

3-methoxy-N-(thiophen-2-ylmethyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NOS/c1-11-6-3-5-10-8-9-4-2-7-12-9/h2,4,7,10H,3,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIYAUMKCPNUAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNCC1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932175-68-3 | |

| Record name | N-(3-Methoxypropyl)-N-(thien-2-ylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 3-Methoxypropylamine Precursor

The 3-methoxypropylamine moiety serves as a critical building block. A highly efficient industrial method involves the catalytic amination of 3-methoxypropanol using a Cu-Co/Al₂O₃-diatomite catalyst under controlled conditions. Key parameters include:

- Catalyst composition : Cu (0.1–50.0 wt%), Co (0.5–60.0 wt%), with trace Ru, Mg, and Cr.

- Reaction conditions : Pressure (1–5 MPa), temperature (50–360°C), and ammonia-to-alcohol molar ratios (1.0–15.0:1).

- Yield optimization : Closed-loop recycling of unreacted 3-methoxypropanol and ammonia minimizes waste, achieving >90% conversion with <5% byproducts (e.g., bis-(3-methoxypropyl)amine).

This method’s scalability and low energy consumption make it preferable for large-scale production.

Introduction of the Thien-2-ylmethyl Group

The thien-2-ylmethyl group is introduced via alkylation or reductive amination. A two-step alkylation protocol is widely employed:

Synthesis of Thien-2-ylmethyl Chloride :

Thiophene-2-methanol is treated with thionyl chloride (SOCl₂) to yield thien-2-ylmethyl chloride, a reactive electrophile.N-Alkylation of 3-Methoxypropylamine :

The amine reacts with thien-2-ylmethyl chloride in the presence of a base (e.g., NaOH or diisopropylethylamine) to form the target compound. For example, Ambeed’s protocol uses toluene as the solvent and achieves 85–92% purity after extraction and acid-base workup.

Alternative pathway : Reductive amination of 3-methoxypropylamine with thiophene-2-carbaldehyde using NaBH₃CN or H₂/Pd-C provides moderate yields (60–75%) but requires careful pH control.

Catalytic Systems and Reaction Optimization

Heterogeneous Catalysis for Precursor Synthesis

The Cu-Co/Al₂O₃-diatomite catalyst in patent CN101328129A demonstrates exceptional activity due to:

- Synergistic effects : Cu enhances hydrogenation, while Co promotes ammonia activation.

- Diatomite support : Improves surface area and thermal stability, enabling sustained activity at 300°C.

Comparative studies reveal that increasing Ru content (0.001–0.1 wt%) reduces coke formation, extending catalyst lifespan by 30%.

Homogeneous Catalysis for Alkylation

Microwave-assisted alkylation, as reported in PMC6257563, accelerates reaction kinetics:

- Conditions : 100°C, 300 W irradiation, 15-minute runtime.

- Advantages : 95% conversion vs. 70% under thermal conditions.

Purification and Characterization

Workup Procedures

Analytical Validation

- NMR spectroscopy : Distinct signals for methoxy protons (δ 3.3 ppm) and thienyl aromatic protons (δ 6.8–7.4 ppm).

- Mass spectrometry : Molecular ion peak at m/z 225.3 (C₁₀H₁₇NOS⁺).

Comparative Analysis of Methodologies

Applications and Derivatives

This compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-N-(thien-2-ylmethyl)amine: can undergo various chemical reactions, including:

Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form secondary amines or other derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group may yield sulfoxides or sulfones, while reduction may produce secondary amines.

Scientific Research Applications

Medicinal Chemistry

N-(3-methoxypropyl)-N-(thien-2-ylmethyl)amine has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

Case Study: Anticancer Activity

A study explored the anticancer properties of derivatives similar to this compound. The compound demonstrated significant cytotoxicity against various cancer cell lines, including HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 µg/mL. This suggests potential for development as an anticancer agent .

Anti-inflammatory Effects

Research has indicated that compounds with similar structural motifs exhibit anti-inflammatory properties. For instance, derivatives were screened for their ability to inhibit COX-1/COX-2 enzymes, which are crucial in inflammatory processes. The findings suggest that modifications to the thienyl group enhance anti-inflammatory activity .

Data Table: Anti-inflammatory Activity of Related Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 5.0 | COX-1 Inhibition |

| Compound B | 4.5 | COX-2 Inhibition |

| This compound | 3.8 | Dual inhibition |

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases. Preliminary studies suggest that it may act as an acetylcholinesterase inhibitor, which is beneficial in conditions like Alzheimer's disease .

Mechanism of Action

The mechanism by which N-(3-methoxypropyl)-N-(thien-2-ylmethyl)amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

- N-(3-methoxypropyl)-N-(phenylmethyl)amine

- N-(3-methoxypropyl)-N-(pyridylmethyl)amine

- N-(3-methoxypropyl)-N-(furylmethyl)amine

Uniqueness

N-(3-methoxypropyl)-N-(thien-2-ylmethyl)amine: is unique due to the presence of the thienyl group, which can impart distinct electronic and steric properties compared to other similar compounds

Biological Activity

N-(3-methoxypropyl)-N-(thien-2-ylmethyl)amine is a compound with the molecular formula C9H15NOS. It features a thienyl group, which is a five-membered heterocyclic compound containing sulfur, and a methoxypropyl amine functional group. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in relation to neuropharmacology and anti-inflammatory effects.

Structural Information

- Molecular Formula: C9H15NOS

- SMILES Notation: COCCCNCC1=CC=CS1

- InChI: InChI=1S/C9H15NOS/c1-11-6-3-5-10-8-9-4-2-7-12-9/h2,4,7,10H,3,5-6,8H2

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications.

1. Neuropharmacology

Research indicates that compounds with similar structures may interact with neuropeptide receptors. Specifically, the modulation of melanin-concentrating hormone (MCH) receptors has been suggested as a target for obesity and stress-related disorders. The binding affinity and biological activity of related compounds have been explored, demonstrating that modifications in structure can significantly impact receptor interactions and subsequent biological responses .

Case Studies

While direct case studies on this compound are scarce, related compounds have provided insights into its possible effects:

Research Findings

Recent literature emphasizes the importance of structure–activity relationships (SAR) in determining the biological efficacy of compounds similar to this compound. For instance:

- In Vitro Studies : Compounds exhibiting structural similarities have shown significant activity against various cell lines, indicating potential cytotoxic effects and therapeutic applications.

- Mechanistic Insights : Studies have elucidated mechanisms by which these compounds exert their effects, such as modulation of signaling pathways involved in inflammation and neuroregulation.

Q & A

Q. What synthetic methodologies are suitable for preparing N-(3-methoxypropyl)-N-(thien-2-ylmethyl)amine?

Answer: Reductive amination is a viable approach, employing aldehydes/ketones and amines in the presence of a catalyst like Pd/NiO under hydrogen gas (H₂). For example, demonstrates the synthesis of structurally similar amines (e.g., N-(furan-2-ylmethyl)aniline) using 1.1 wt% Pd/NiO at 25°C for 10 hours, achieving yields >90% . Adapting this method, thiophene-2-carbaldehyde could react with 3-methoxypropylamine under analogous conditions. Purification via filtration and solvent evaporation is recommended.

Q. How can the structure and purity of this compound be verified?

Answer: A combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical. provides a template for assigning NMR peaks (e.g., thienyl protons at δ 6.8–7.2 ppm, methoxypropyl signals at δ 3.3–3.5 ppm) and validating molecular weight via HRMS (e.g., calculated vs. experimental m/z) . Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) to resolve ambiguities .

Q. What are the key physicochemical properties influencing reactivity?

Answer: The compound’s basicity (pKa of the amine group) and steric effects from the thienyl and methoxypropyl substituents dictate its reactivity. highlights that N-alkylation and hydrogen-bonding capacity are modulated by substituents, affecting nucleophilicity in reactions like acylation or coordination chemistry . Solubility in polar solvents (e.g., methanol, DMF) should be empirically tested.

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts in the synthesis?

Answer: Systematic screening of catalyst loading , temperature , and solvent polarity is essential. shows that Pd/NiO achieves high selectivity for reductive amination, but competing imine formation or over-reduction may occur. Use in situ monitoring (e.g., TLC or FTIR) to track reaction progress. Adjust H₂ pressure (1–5 atm) to balance kinetics and selectivity .

Q. What computational strategies predict electronic properties and stability?

Answer: Density functional theory (DFT) with hybrid functionals (e.g., B3LYP or Lee-Yang-Parr correlation ) can model the compound’s HOMO-LUMO gap , charge distribution, and conformational stability. emphasizes the importance of exact-exchange terms for accurate thermochemical data (e.g., bond dissociation energies) . Compare computed IR/Raman spectra with experimental data to validate models.

Q. How do environmental factors (e.g., pH, salts) affect stability in polymer-gel dosimeters?

Answer: demonstrates that additives like LiCl enhance the dose-response of structurally related N-(3-methoxypropyl)acrylamide in radiotherapy gels . For the target compound, test ionic strength effects (e.g., NaCl, KCl) on radical scavenging efficiency using gamma irradiation studies. Monitor degradation via HPLC or ESR spectroscopy under varying pH (4–9).

Q. How can NMR signal overlap be resolved for complex mixtures?

Answer: Employ 2D NMR techniques (e.g., COSY, HSQC) to disentangle overlapping peaks from the thienyl and methoxypropyl groups. used ¹H-¹³C heteronuclear correlation to assign quaternary carbons in similar amines . For dynamic systems, variable-temperature NMR can reveal conformational exchange broadening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.